molecular formula C6H7ClF2N2O B2771773 6-(1,1-Difluoroethyl)-1H-pyrimidin-2-one;hydrochloride CAS No. 2375273-25-7

6-(1,1-Difluoroethyl)-1H-pyrimidin-2-one;hydrochloride

Cat. No.: B2771773
CAS No.: 2375273-25-7
M. Wt: 196.58
InChI Key: PNABSYJYAFWKIY-UHFFFAOYSA-N
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Description

6-(1,1-Difluoroethyl)-1H-pyrimidin-2-one;hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidinone core substituted with a difluoroethyl group, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1-Difluoroethyl)-1H-pyrimidin-2-one;hydrochloride typically involves the introduction of the difluoroethyl group onto the pyrimidinone ring. One common method is the nucleophilic substitution reaction, where a suitable pyrimidinone precursor reacts with a difluoroethylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic fluorination processes, utilizing difluoromethylating reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(1,1-Difluoroethyl)-1H-pyrimidin-2-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidinone derivatives .

Scientific Research Applications

6-(1,1-Difluoroethyl)-1H-pyrimidin-2-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,1-Difluoroethyl)-1H-pyrimidin-2-one;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and specificity, leading to potent biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,1-Difluoroethyl)-1H-pyrimidin-2-one;hydrochloride stands out due to its specific substitution pattern on the pyrimidinone ring, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

6-(1,1-difluoroethyl)-1H-pyrimidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O.ClH/c1-6(7,8)4-2-3-9-5(11)10-4;/h2-3H,1H3,(H,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNABSYJYAFWKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC(=O)N1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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